molecular formula C6H12O4S B3022814 Methyl 2-Propan-2-ylsulfonylacetate CAS No. 112810-02-3

Methyl 2-Propan-2-ylsulfonylacetate

Cat. No.: B3022814
CAS No.: 112810-02-3
M. Wt: 180.22 g/mol
InChI Key: ZKWMTNKWNHSIHO-UHFFFAOYSA-N
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Description

Methyl 2-Propan-2-ylsulfonylacetate is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its role in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Propan-2-ylsulfonylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-propan-2-ylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Propan-2-ylsulfonylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives depending on the specific nucleophile used .

Scientific Research Applications

Methyl 2-Propan-2-ylsulfonylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-Propan-2-ylsulfonylacetate involves its ability to act as an alkylating agent. The sulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in various biochemical applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Propan-2-ylsulfonylacetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfonate esters. Its branched alkyl group provides steric hindrance, influencing its reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-propan-2-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-5(2)11(8,9)4-6(7)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMTNKWNHSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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